molecular formula C24H17N5O5 B11700312 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide

Cat. No.: B11700312
M. Wt: 455.4 g/mol
InChI Key: MNZPTJADNLHLPJ-COOPMVRXSA-N
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Description

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that features a combination of benzimidazole, chromene, and nitrobenzohydrazide moieties

Preparation Methods

The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one with 4-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, and may require catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the coupling reaction .

Chemical Reactions Analysis

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The chromene and nitrobenzohydrazide groups may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .

Comparison with Similar Compounds

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H17N5O5

Molecular Weight

455.4 g/mol

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C24H17N5O5/c1-33-17-10-11-21-15(12-17)13-18(22-25-19-4-2-3-5-20(19)26-22)24(34-21)28-27-23(30)14-6-8-16(9-7-14)29(31)32/h2-13H,1H3,(H,25,26)(H,27,30)/b28-24-

InChI Key

MNZPTJADNLHLPJ-COOPMVRXSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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